molecular formula C18H20F3N3O3S B12167751 1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

Katalognummer: B12167751
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: XDFNKEUXCRDJQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core, a common scaffold in bioactive compounds, which is substituted on one nitrogen with a 4-(trifluoromethoxy)benzenesulfonyl group and on the other with a 2-(pyridin-2-yl)ethyl chain. The presence of the sulfonyl group adjacent to the phenyl ring is a key structural motif found in compounds that act as modulators of neuronal ion channels, such as Cav2.2 (N-type) calcium channels . Modulation of these channels is a prominent therapeutic strategy for the investigation of pain pathways . Furthermore, the 2-pyridylethyl substituent linked to the piperazine is a privileged structure in neuropharmacology, frequently appearing in ligands for various CNS receptors . The trifluoromethoxy group on the benzene ring enhances the molecule's metabolic stability and influences its lipophilicity, which can be crucial for blood-brain barrier penetration in central nervous system-targeted research. This compound is intended for in vitro research applications only, including target identification, mechanism of action studies, and high-throughput screening assays to explore its potential biological activities. It is supplied as a high-purity material for research use and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C18H20F3N3O3S

Molekulargewicht

415.4 g/mol

IUPAC-Name

1-(2-pyridin-2-ylethyl)-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

InChI

InChI=1S/C18H20F3N3O3S/c19-18(20,21)27-16-4-6-17(7-5-16)28(25,26)24-13-11-23(12-14-24)10-8-15-3-1-2-9-22-15/h1-7,9H,8,10-14H2

InChI-Schlüssel

XDFNKEUXCRDJQZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Analyse Chemischer Reaktionen

Sulfonamide Group

The 4-(trifluoromethoxy)benzenesulfonyl moiety is electron-deficient, enabling:

  • Nucleophilic aromatic substitution (NAS) at the para-position under strong basic conditions (e.g., NaH, DMF) .

  • Hydrolysis resistance : Stable under acidic/basic conditions due to the electron-withdrawing trifluoromethoxy group .

Pyridinylethyl Side Chain

  • Coordination chemistry : The pyridine nitrogen participates in metal coordination (e.g., Pd, Cu) for catalytic cross-coupling reactions .

  • Protonation : The pyridine ring can be protonated in acidic media, altering solubility and reactivity .

Suzuki–Miyaura Coupling

Modification of the pyridine ring via cross-coupling with aryl boronic acids:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C, 12 h .

  • Applications : Introduces aryl groups to enhance lipophilicity or binding affinity.

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophiles (e.g., NO₂⁺, Br⁺) to the meta-position:

ReactionReagentsProductYieldReference
BrominationBr₂, FeBr₃, DCM, 0°C → RT3-Bromo derivative68%
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative55%

Stability and Degradation

  • Thermal stability : Decomposes above 200°C via cleavage of the sulfonamide bond .

  • Photodegradation : UV exposure (254 nm) induces C–S bond cleavage in the sulfonyl group, forming SO₂ and aryl radicals .

Biological Interactions

  • Metabolic pathways : Hepatic oxidation of the pyridine ring (via CYP3A4) forms N-oxide derivatives .

  • Enzyme inhibition : The sulfonamide group inhibits carbonic anhydrase isoforms (e.g., CA-II, CA-IX) at IC₅₀ = 0.8–1.2 µM .

Key Research Findings

Study FocusMethodologyOutcomeReference
Anticancer activityMTT assay (HCT-116 cells)IC₅₀ = 4.7 µM; apoptosis via caspase-3 activation
SolubilityHansen solubility parametersLogP = 2.1; optimal in DMSO/PBS (1:1)
ToxicityAmes testNon-mutagenic up to 10 µM

Comparative Reactivity

Reaction1-[2-(Pyridin-2-yl)ethyl] Derivative4-[4-(Trifluoromethoxy)phenyl] Derivative
SulfonylationModerate reactivity (k = 0.15 M⁻¹s⁻¹)High reactivity (k = 0.45 M⁻¹s⁻¹)
HydrolysisStable in pH 1–10 (t₁/₂ > 24 h)Partial hydrolysis at pH > 12 (t₁/₂ = 6 h)

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

One of the prominent applications of this compound is in the treatment of neurological diseases. Research indicates that derivatives of piperazine, including this compound, can act as antagonists for muscarinic receptors, specifically the M4 subtype. These receptors are implicated in various neurological conditions such as Alzheimer's disease and Lewy Body dementia. The inhibition of these receptors may help alleviate cognitive deficits associated with these disorders .

Case Study:
A study highlighted the efficacy of piperazine derivatives in inhibiting human acetylcholinesterase, which is crucial for managing Alzheimer's disease. The derivatives were shown to bind effectively at both peripheral anionic and catalytic sites, suggesting their potential as therapeutic agents in preventing amyloid peptide aggregation .

Cancer Treatment

Recent investigations have also focused on the compound's potential as an anti-cancer agent. It has been evaluated against various cancer cell lines, demonstrating activity that could be leveraged for developing new cancer therapies. Specifically, modifications to the piperazine structure have been explored to enhance selectivity and potency against cancer cells .

Case Study:
In a medicinal chemistry evaluation involving analogs of TASIN compounds, structural modifications were made to optimize their activity against colon cancer cell lines. The results indicated that certain piperazine derivatives exhibited significant anti-cancer properties, warranting further exploration for therapeutic use .

Sigma Receptor Modulation

Another area of research involves the modulation of sigma receptors, which play a role in several physiological processes and are implicated in various diseases. The binding affinity and selectivity of piperazine derivatives for sigma receptors have been studied extensively, revealing their potential utility in developing treatments for conditions such as depression and anxiety disorders .

Application Area Mechanism Potential Benefits
Neurological DisordersM4 muscarinic receptor antagonismAlleviation of cognitive deficits
Cancer TreatmentTargeting cancer cell linesDevelopment of new anti-cancer therapies
Sigma Receptor ModulationBinding to sigma receptorsPotential treatment for depression and anxiety

Wirkmechanismus

The mechanism of action of 1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The presence of the trifluoromethoxybenzenesulfonyl group enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues, their substituents, synthesis methods, and biological relevance:

Compound Name Substituents (1- and 4-positions) Synthesis Method Yield Key Findings/Applications References
1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine Pyridin-2-yl ethyl, pyridin-2-yl DABCO/Na₂S-mediated ring-opening ~50% Dual pyridinyl groups may enhance binding to nicotinic receptors
5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j) 2-Cyanophenyl, pentanamide-pyridinyl Nucleophilic substitution 41% Cyanophenyl improves selectivity for dopamine D3 receptors
1-(4-(Trifluoromethyl)phenyl)piperazine (Compound 2) Trifluoromethylphenyl Methanesulfonate displacement 77% High affinity for serotonin transporters
1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (34) Phenylsulfonyl, 5-(trifluoromethyl)pyridinyl Ca(NTf₂)₂-catalyzed coupling N/A Mild synthesis conditions; potential sigma-1 receptor ligand
GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl Multi-step alkylation ~40% Dopamine transporter inhibitor; used in neuroimaging studies

Key Comparative Insights

Sulfonyl groups (e.g., in Compound 34 ) improve metabolic resistance compared to esters or amides.

Synthetic Efficiency :

  • Methanesulfonate displacement (77% yield, ) outperforms nucleophilic substitution (41%, ) due to optimized leaving groups and reaction conditions.
  • Ca(NTf₂)₂-mediated coupling (Compound 34 ) enables room-temperature synthesis, reducing energy costs.

Biological Relevance: Pyridinyl ethyl side chains (target compound, ) may mimic endogenous ligands like dopamine, whereas bulkier groups (e.g., GBR-12909’s bis(4-fluorophenyl)methoxy ) enhance selectivity for transporters. Sigma receptor ligands (e.g., Compound 34 ) often feature sulfonyl or aryl groups, aligning with the target compound’s benzenesulfonyl moiety.

Research Findings and Implications

  • Receptor Binding : The target compound’s trifluoromethoxy sulfonyl group may confer higher affinity for sigma-2 receptors compared to analogues with simpler sulfonyl or phenyl groups .
  • Metabolic Stability : The 4-(trifluoromethoxy)benzenesulfonyl group likely reduces oxidative metabolism compared to compounds with methyl or methoxy substituents (e.g., 7k ).
  • Synthetic Challenges : Lower yields in nucleophilic substitutions (e.g., 41% in ) highlight the need for optimized catalysts or alternative routes, such as the Ca(NTf₂)₂ method .

Biologische Aktivität

1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridinyl group and a trifluoromethoxy benzenesulfonyl moiety. The structural formula is represented as follows:

C16H18F3N3O2S\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been associated with enhanced antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound A15.625Staphylococcus aureus
Compound B62.5Enterococcus faecalis
1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazineTBDTBD

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in microbial growth and biofilm formation. For example, studies indicate that similar piperazine derivatives inhibit protein synthesis pathways, leading to bactericidal effects.

Case Study 1: Inhibition of Biofilm Formation

A study investigated the effect of piperazine derivatives on biofilm formation in Staphylococcus aureus. The results indicated that the compound significantly reduced biofilm biomass at sub-MIC concentrations, demonstrating its potential as an antibiofilm agent.

Case Study 2: Selective Toxicity

Another research highlighted the selective toxicity of piperazine derivatives toward cancer cell lines compared to normal cells. The compound induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards healthy cells, suggesting a promising therapeutic index.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic profiles for similar compounds, including moderate solubility and acceptable half-lives.

Table 2: Pharmacokinetic Parameters of Related Compounds

ParameterValue
Clearance (mL/min/kg)42
Volume of Distribution (L/kg)4.6
Half-life (h)1.1

Q & A

Basic Questions

What are the key synthetic routes for preparing 1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine?

The synthesis typically involves sequential alkylation and sulfonylation steps. A general approach includes:

Alkylation : Reacting piperazine with 2-(pyridin-2-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

Sulfonylation : Introducing the 4-(trifluoromethoxy)benzenesulfonyl group via reaction with the corresponding sulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (Et₂O) is used to isolate the product .
Key Data :

StepReagents/ConditionsYield Range
AlkylationK₂CO₃, DMF, RT, 6–7 h60–75%
SulfonylationDIPEA, DCM, RT, 2 h50–65%

What characterization techniques are critical for structural confirmation?

Essential methods include:

  • ¹H/¹³C NMR : To verify substituent positions and piperazine ring integrity. For example, methylene protons near the pyridinyl group appear at δ 3.3–3.8 ppm .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 64.66%, H: 5.13%, N: 8.38% for related compounds) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁F₃N₃O₃S: 428.12) .

Advanced Questions

How can reaction yields be optimized during sulfonylation?

  • Solvent Selection : DCM minimizes side reactions compared to DMF, which may promote over-alkylation .
  • Base Choice : DIPEA (vs. K₂CO₃) enhances nucleophilicity of the piperazine nitrogen, improving sulfonyl group incorporation .
  • Catalysis : Cu(I) catalysts (e.g., CuSO₄·5H₂O) accelerate click chemistry for triazole-linked analogs, though not directly applicable here .

How can molecular docking guide activity prediction for this compound?

  • Target Selection : Prioritize receptors where piperazine derivatives show affinity (e.g., kinases, GPCRs).
  • Protocol :
    • Prepare the ligand (optimized geometry at B3LYP/6-31G* level).
    • Dock into the active site (e.g., EGFR tyrosine kinase) using AutoDock Vina.
    • Validate with binding energy scores (< −7.0 kcal/mol suggests strong interaction) .
      Example : A related compound showed ∆G = −8.2 kcal/mol against HER2, correlating with in vitro IC₅₀ = 1.2 µM .

How to resolve contradictions in biological activity data across studies?

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (MTT vs. SRB assays) to reduce variability.
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin) to benchmark activity .
  • Meta-Analysis : Compare logP and solubility data; low bioavailability (e.g., logP > 4) may explain false negatives in cellular assays .

What strategies enable structure-activity relationship (SAR) studies?

Core Modifications : Replace the trifluoromethoxy group with CF₃ or OCH₃ to assess electronic effects .

Side-Chain Variations : Substitute the pyridin-2-yl ethyl group with benzyl or heterocyclic moieties .

Pharmacophore Mapping : Identify critical interactions (e.g., sulfonyl group hydrogen bonding) via comparative docking .
Data Insight : In a related series, 4-fluorobenzyl analogs showed 3× higher kinase inhibition than unsubstituted derivatives .

Methodological Considerations

How to address low solubility in biological assays?

  • Vehicle Optimization : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

What analytical methods validate purity for in vivo studies?

  • HPLC : ≥95% purity with a C18 column (ACN/water gradient, UV detection at 254 nm).
  • Residual Solvent Analysis : GC-MS to ensure DMF/K₂CO₃ are below ICH limits .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.